molecular formula C15H15FIN3O3 B1194259 派马沙替布 CAS No. 1236699-92-5

派马沙替布

货号 B1194259
CAS 编号: 1236699-92-5
分子量: 431.2
InChI 键: VIUAUNHCRHHYNE-JTQLQIEISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pimasertib operates by targeting the MAPK signaling pathway, which plays a crucial role in cell division and survival. Its inhibition has shown promising results in hindering cancer cell proliferation and inducing apoptosis in tumor cells. Given its mechanism of action, pimasertib has been explored as a therapeutic option for tumors with dysregulated MAPK pathway activity, including those with mutations in components upstream of MEK, such as KRAS and BRAF.

Synthesis Analysis

The synthesis of pimasertib involves complex organic reactions, aimed at producing a molecule capable of selectively inhibiting MEK1/2. While specific details of its synthesis are proprietary, the process likely involves multi-step organic synthesis techniques, focusing on achieving high purity and yield. The synthesis must ensure the molecule's structural integrity, especially its kinase inhibition domain, to maintain its biological efficacy.

Molecular Structure Analysis

Pimasertib is characterized by a specific molecular structure that allows it to bind with high affinity to MEK1/2, inhibiting its activity. The molecule is designed to fit into the ATP-binding pocket of MEK1/2, preventing the phosphorylation of downstream targets in the MAPK pathway. The precise interaction between pimasertib and MEK1/2 is crucial for its inhibitory effect, and alterations in its molecular structure could significantly impact its therapeutic potential.

Chemical Reactions and Properties

Pimasertib undergoes various chemical reactions and transformations in the body, leading to the formation of metabolites. A study has identified a novel phosphoethanolamine conjugate on the propanediol moiety of pimasertib, a metabolite not previously described for pharmaceutical agents. This finding suggests that pimasertib's metabolism involves unique pathways that may influence its pharmacokinetic and pharmacodynamic profiles (Scheible et al., 2017).

科学研究应用

1. Application in Advanced Solid Tumors

  • Summary of the Application: Pimasertib, a selective and potent adenosine triphosphate non-competitive MEK1/2 inhibitor, was used in a phase I, first-in-human, dose-escalation trial on patients with advanced solid tumors .
  • Methods of Application: Four dosing schedules of Pimasertib were evaluated in patients with advanced solid tumors. Each treatment cycle lasted 21 days . The primary objective was to determine the maximum tolerated dose based on dose-limiting toxicities (DLTs) evaluated during cycle 1, and the recommended phase II dose (RP2D) .
  • Results: DLTs were mainly observed at doses ≥ 120 mg/day and included skin rash/acneiform dermatitis and ocular events, such as serous retinal detachment . The most common drug-related adverse events were consistent with class effects, including diarrhea, skin disorders, ocular disorders, asthenia/fatigue, and peripheral edema .

2. Application in Pancreatic Cancer

  • Summary of the Application: The combination of gemcitabine with the MEK1/2 inhibitor pimasertib was investigated in pancreatic cancer models .
  • Methods of Application: Cell survival and apoptosis were assessed by MTT and Caspase 3/7 Glo assays in human pancreatic cancer cell lines. Protein expression was detected by immunoblotting .
  • Results: Synergistic activity was observed when gemcitabine was combined sequentially with pimasertib, in human pancreatic cancer cells . In particular, pimasertib reduced ribonucleotide reductase subunit 1 (RRM1) protein, and this was associated with sensitivity to gemcitabine .

3. Application in Metastatic Melanoma

  • Summary of the Application: Pimasertib was used in a phase I trial on patients with metastatic melanoma .
  • Methods of Application: The trial evaluated different dosing schedules of Pimasertib in patients with metastatic melanoma. The primary objective was to determine the maximum tolerated dose based on dose-limiting toxicities (DLTs) evaluated during cycle 1, and the recommended phase II dose (RP2D) .
  • Results: DLTs were mainly observed at doses ≥ 120 mg/day and included skin rash/acneiform dermatitis and ocular events, such as serous retinal detachment . The most common drug-related adverse events were consistent with class effects, including diarrhea, skin disorders, ocular disorders, asthenia/fatigue, and peripheral edema .

4. Application in Cancer Patients

  • Summary of the Application: Pimasertib, a selective oral MEK1/2 inhibitor, was studied for its absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients .
  • Methods of Application: The study was conducted on cancer patients to understand the pharmacokinetics of Pimasertib .
  • Results: The study provided valuable insights into the bioavailability, elimination route, and metabolite profile of Pimasertib in cancer patients .

5. Application in Metastatic Melanoma

  • Summary of the Application: Pimasertib was used in a phase I trial on patients with metastatic melanoma .
  • Methods of Application: The trial evaluated different dosing schedules of Pimasertib in patients with metastatic melanoma. The primary objective was to determine the maximum tolerated dose based on dose-limiting toxicities (DLTs) evaluated during cycle 1, and the recommended phase II dose (RP2D) .
  • Results: DLTs were mainly observed at doses ≥ 120 mg/day and included skin rash/acneiform dermatitis and ocular events, such as serous retinal detachment . The most common drug-related adverse events were consistent with class effects, including diarrhea, skin disorders, ocular disorders, asthenia/fatigue, and peripheral edema .

6. Application in Cancer Patients

  • Summary of the Application: Pimasertib, a selective oral MEK1/2 inhibitor, was studied for its absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients .
  • Methods of Application: The study was conducted on cancer patients to understand the pharmacokinetics of Pimasertib .
  • Results: The study provided valuable insights into the bioavailability, elimination route, and metabolite profile of Pimasertib in cancer patients .

属性

IUPAC Name

N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUAUNHCRHHYNE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FIN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152870
Record name AS 703026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pimasertib

CAS RN

1204531-26-9, 1236699-92-5
Record name AS 703026
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204531269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimasertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236699925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14904
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AS 703026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ON9RK82AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,320
Citations
E Van Cutsem, M Hidalgo, JL Canon… - … Journal of Cancer, 2018 - Wiley Online Library
… for pimasertib/gemcitabine and placebo/gemcitabine respectively, but there was a higher incidence of ocular events with pimasertib/… with first‐line pimasertib plus gemcitabine compared …
Number of citations: 81 onlinelibrary.wiley.com
C Lebbé, C Dutriaux, T Lesimple, W Kruit, J Kerger… - Cancers, 2020 - mdpi.com
… of pimasertib (MEK… pimasertib (60 mg; oral twice-daily) or DTIC (1000 mg/m 2 ; intravenously) on Day 1 of each 21-day cycle. Patients progressing on DTIC could crossover to pimasertib…
Number of citations: 36 www.mdpi.com
E Martinelli, T Troiani, E D'Aiuto… - … journal of cancer, 2013 - Wiley Online Library
… Following pimasertib treatment, cancer cell lines were classified as pimasertib‐sensitive (IC 50 for cell growth inhibition of 0.001 µM) or pimasertib‐resistant. Evaluation of basal gene …
Number of citations: 104 onlinelibrary.wiley.com
VA de Weger, M de Jonge, MHG Langenberg… - British journal of …, 2019 - nature.com
… The MTD for pimasertib monotherapy using either a QD or a twice daily (BID) regimen is 90 … dose of pimasertib monotherapy was determined at 60 mg BID. Pimasertib was investigated …
Number of citations: 47 www.nature.com
AM Schram, L Gandhi, MM Mita, L Damstrup… - British journal of …, 2018 - nature.com
… The MTD was pimasertib 90 mg and voxtalisib 70 mg daily. Based on the safety profile, the recommended phase 2 dose (RP2D) was pimasertib 60 mg and voxtalisib 70 mg. The most …
Number of citations: 65 www.nature.com
E Gaudio, C Tarantelli, I Kwee, C Barassi… - Annals of …, 2016 - Elsevier
… of the MEK1/2 inhibitor pimasertib as single agent and in … Strong synergism was observed with pimasertib combined with the … treating DLBCL xenografts with pimasertib and ibrutinib. …
Number of citations: 30 www.sciencedirect.com
C Lebbé, A Italiano, N Houédé, A Awada, P Aftimos… - Targeted …, 2021 - Springer
… Results from this phase I study indicate that pimasertib has clinical activity in patients with locally advanced/metastatic melanoma, particularly BRAF- and NRAS-mutated tumors, at …
Number of citations: 10 link.springer.com
O von Richter, G Massimini, H Scheible… - British Journal of …, 2016 - Wiley Online Library
… followed by an intravenous (iv) tracer dose of [ 14 C]pimasertib 2 μg (… pimasertib capsules spiked with 2.6 MBq of [ 14 C]pimasertib. Patients received 60 mg oral unlabelled pimasertib …
Number of citations: 19 bpspubs.onlinelibrary.wiley.com
RC Arend, AM Davis, P Chimiczewski, DM O'Malley… - Gynecologic …, 2020 - Elsevier
… (60 mg) and SAR (70 mg) in the morning followed by pimasertib … the pimasertib monotherapy, they were treated with pimasertib (60 mg) and SAR placebo in the morning and pimasertib …
Number of citations: 36 www.sciencedirect.com
RS Heist, L Gandhi, G Shapiro, NA Rizvi, HA Burris… - 2013 - ascopubs.org
2530 Background: PI3K/mTOR and MAPK signaling pathways are often deregulated in tumors. Simultaneous inhibition of these pathways with the MEK1/2 inhibitor, pimasertib, plus the …
Number of citations: 37 ascopubs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。